molecular formula C10H13ClFNO B7866554 N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine

N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine

Cat. No.: B7866554
M. Wt: 217.67 g/mol
InChI Key: PLSZYYDJBWGMAV-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine is a chemical compound characterized by its unique structure, which includes a chloro and fluoro substituent on the benzyl ring and a methoxyethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine typically involves the following steps:

  • Benzyl Derivative Formation: The starting material, 5-chloro-2-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with methoxyethanamine under basic conditions.

  • Purification: The resulting product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure consistent quality. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines are employed.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

N-(5-Chloro-2-fluorobenzyl)-2-methoxyethanamine is unique due to its specific combination of chloro and fluoro substituents on the benzyl ring. Similar compounds include:

  • N-(2-Chlorobenzyl)-2-methoxyethanamine: Lacks the fluoro substituent.

  • N-(2-Fluorobenzyl)-2-methoxyethanamine: Lacks the chloro substituent.

  • N-(5-Chloro-2-fluorobenzyl)-ethanamine: Lacks the methoxy group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[(5-chloro-2-fluorophenyl)methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-6-9(11)2-3-10(8)12/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSZYYDJBWGMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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